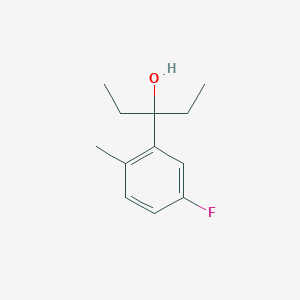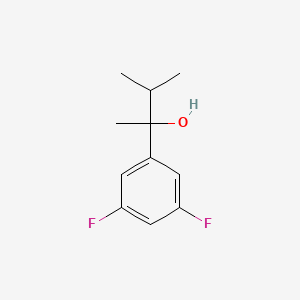
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a butanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of nucleophilic substitution reactions where a fluorine atom is introduced to the aromatic ring using reagents such as hydrofluoric acid or tetrabutylammonium fluoride . The methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, tetrabutylammonium fluoride, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include ketones, aldehydes, different alcohols, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to these targets . Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated aromatic alcohols and butanol derivatives such as:
- 2-(3-Fluoro-4-methylphenyl)-3-methyl-butan-2-ol
- 2-(3-Fluoro-5-methylphenyl)-3-methyl-butan-2-ol
- 2-(3-Fluoro-6-methylphenyl)-2-butanol
Uniqueness
The uniqueness of 2-(3-Fluoro-6-methylphenyl)-3-methyl-butan-2-ol lies in its specific substitution pattern on the aromatic ring, which can result in distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-8(2)12(4,14)11-7-10(13)6-5-9(11)3/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGIBYCIVCMVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














